molecular formula C35H68O4 B1607228 Propylene glycol dipalmitate CAS No. 33587-20-1

Propylene glycol dipalmitate

Cat. No.: B1607228
CAS No.: 33587-20-1
M. Wt: 552.9 g/mol
InChI Key: UWTZRBLIYNMYTC-UHFFFAOYSA-N
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Description

Propylene Glycol Dipalmitate (PGDP, CAS 33587-20-1) is a synthetic diester compound formed from propylene glycol and palmitic acid, with a molecular formula of C35H68O4 and an average molecular weight of 552.92 g/mol . This compound is characterized by its high lipophilicity, with an estimated logP value of 15.10, and is practically insoluble in water . It is recognized for its role in the development and study of structured lipid matrices. Current research explores the application of propylene glycol monoesters, such as Propylene Glycol Monopalmitate (PGMP), in the fabrication of Solid Lipid Nanoparticles (SLNs) . These SLNs, particularly when combined with lipids like glyceryl monostearate (GMS), form stable "conjoined crystals" that serve as kinetically stable lipid matrixes, demonstrating high encapsulation efficiency for lipophilic bioactive compounds and showing potential for controlled release profiles . As a research chemical, this compound is valuable in material science for investigating the properties of lipid-based delivery systems, emulsion stabilization, and the synthesis of more complex esters. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet for proper handling and storage procedures.

Properties

IUPAC Name

2-hexadecanoyloxypropyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(36)38-32-33(3)39-35(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTZRBLIYNMYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955222
Record name Propane-1,2-diyl dihexadecanoate
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Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33587-20-1
Record name 1,1′-(1-Methyl-1,2-ethanediyl) dihexadecanoate
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Record name Propylene glycol dipalmitate
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Record name Propane-1,2-diyl dihexadecanoate
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Record name 1-methylethane-1,2-diyl dipalmitate
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Record name PROPYLENE GLYCOL DIPALMITATE
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Preparation Methods

Direct Esterification Method

The classical and most straightforward approach to prepare propylene glycol dipalmitate involves the direct esterification of propylene glycol with palmitic acid or its derivatives.

  • Reaction Components : Propylene glycol (1,2-propylene glycol) and palmitic acid or palmitoyl chloride.
  • Catalysts : Acid catalysts such as sulfuric acid or base catalysts like triethylamine are commonly used to facilitate esterification.
  • Reaction Conditions : Typically performed under reflux conditions with removal of water (in case of palmitic acid) or under mild conditions if using palmitoyl chloride.
  • Example Procedure (Adapted from related monopalmitate synthesis):
    A mixture of 1,2-propylene glycol and triethylamine is cooled to 0 °C in dichloromethane. Palmitoyl chloride dissolved in dichloromethane is added dropwise, followed by stirring at room temperature for several hours. Post-reaction, the mixture is washed with water and base solutions to remove impurities, and the organic phase is dried and purified. This method yields high-purity esters and can be adapted to produce dipalmitate by adjusting molar ratios and reaction times.

Two-Step Esterification via Acyl Chloride Intermediate

This method enhances control over the esterification process by using palmitoyl chloride as an acyl donor:

  • Step 1 : Preparation of palmitoyl chloride from palmitic acid using reagents like thionyl chloride.
  • Step 2 : Reaction of palmitoyl chloride with propylene glycol in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane.
  • Advantages : Higher reactivity of acyl chloride leads to shorter reaction times and higher yields.
  • Purification : Washing with aqueous base to remove acid residues and drying with anhydrous salts like magnesium sulfate.
  • This approach is well-documented for related propylene glycol esters and can be optimized for dipalmitate synthesis by controlling stoichiometry and reaction parameters.

Catalytic Esterification Using Phosphotungstic Acid Quaternary Ammonium Salts

Although the patent primarily describes the preparation of dipropylene glycol dipropyl ether, the catalytic principles can be informative for esterification reactions involving propylene glycol derivatives.

  • Catalyst : Phosphotungstic acid quaternary ammonium salts have been shown to improve conversion rates significantly.
  • Process Outline :
    • Mix propylene glycol derivative with an inorganic base (e.g., sodium hydroxide, potassium hydroxide).
    • Add the phosphotungstic acid quaternary ammonium salt catalyst at a mass ratio of about 1–20% relative to the glycol.
    • Heat the mixture to 70–80 °C with stirring for 1–2 hours.
    • Introduce the acyl donor (e.g., palmitoyl chloride or palmitic acid derivative) and maintain reaction temperature between 60–120 °C for 2–10 hours.
    • After reaction completion, extract unreacted materials using polarity extraction agents such as aqueous sodium chloride or sulfate solutions.
  • Benefits : This method allows for high purity products due to efficient catalysis and effective separation of unreacted materials.
  • Potential Application : While the patent focuses on glycol ethers, the catalytic system could be adapted for this compound synthesis to enhance yield and purity.

Microemulsion Template Method for Related Propylene Glycol Esters

Though primarily used for preparing propylene glycol monopalmitate and solid lipid nanoparticles, this method offers insight into controlled lipid ester synthesis:

  • Procedure :
    • Melt a mixture of propylene glycol monopalmitate and glyceryl monostearate at 70 °C.
    • Prepare an aqueous phase containing surfactants like Tween 80 at the same temperature.
    • Rapidly combine the aqueous phase with the lipid phase to form a microemulsion.
    • Add ethanol dropwise to stabilize the microemulsion.
    • Disperse the hot microemulsion in cold water to solidify the lipids.
  • Relevance : This technique is valuable for producing lipid esters with controlled particle size and distribution, which may be adapted for dipalmitate preparation in nanoparticulate forms or specialized applications.

Summary Table of Preparation Methods

Method Reactants Catalyst/Base Conditions Advantages References
Direct Esterification Propylene glycol + Palmitic acid Acid or base catalyst Reflux, removal of water Simple, well-established
Acyl Chloride Esterification Propylene glycol + Palmitoyl chloride Triethylamine (base) 0 °C to RT, dichloromethane solvent High reactivity, shorter reaction
Catalytic Esterification with Phosphotungstic Acid Propylene glycol + Acyl donor Phosphotungstic acid quaternary ammonium salt + mineral alkali 70–120 °C, 1–10 h, extraction post-reaction High purity, improved conversion
Microemulsion Template Method Propylene glycol monopalmitate + GMS Surfactant (Tween 80) 70 °C melting, rapid mixing, cold dispersion Controlled particle size, specialized forms

Research Findings and Notes

  • The acyl chloride method with triethylamine base in dichloromethane is effective for producing high-purity propylene glycol monopalmitate and can be extended to dipalmitate by adjusting stoichiometry.
  • Catalysts such as phosphotungstic acid quaternary ammonium salts significantly improve conversion efficiency and purity in glycol derivative syntheses, suggesting potential for this compound preparation.
  • Extraction techniques using aqueous inorganic salt solutions (e.g., sodium chloride, sodium sulfate) are critical for removing unreacted starting materials and improving product purity.
  • Microemulsion methods provide innovative approaches for lipid ester formulations, especially for applications requiring nanoparticle dispersions.
  • No direct detailed industrial-scale preparation methods for this compound were found in the surveyed literature, but the above methods are well-supported by related compound syntheses.

Chemical Reactions Analysis

Types of Reactions

Propylene glycol dipalmitate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding propylene glycol and palmitic acid.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, temperature of 80-100°C.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Propylene glycol and palmitic acid.

    Oxidation: Various oxidation products depending on the conditions.

    Reduction: Alcohol derivatives of the original ester.

Scientific Research Applications

Chemical Properties and Structure

Propylene glycol dipalmitate is an ester formed from two molecules of palmitic acid and one molecule of propylene glycol. Its chemical formula is C27H54O4C_{27}H_{54}O_4, with a molecular weight of 454.7 g/mol. The compound is characterized by its emulsifying and stabilizing properties, making it suitable for diverse applications.

Applications in Cosmetics

Emulsifier and Stabilizer
PGDP serves as an effective emulsifier in cosmetic formulations, helping to blend oil and water phases. It enhances the stability of creams and lotions, preventing separation over time. A study highlighted its use in nanotechnology-enhanced formulations, where it acted as a cosurfactant to improve the delivery of active ingredients like kojic acid dipalmitate in skin-lightening products .

Moisturizing Agent
In personal care products, PGDP functions as a humectant, attracting moisture to the skin. Its ability to maintain hydration levels makes it popular in moisturizers and lotions.

Cosmetic Application Function Example Products
EmulsifierStabilizes formulationsCreams, lotions
HumectantRetains moistureMoisturizers
Skin Conditioning AgentEnhances skin feelSerums, conditioners

Pharmaceutical Uses

Solvent for Drug Formulations
PGDP is utilized as a solvent in pharmaceutical formulations, particularly for drugs that require lipid-based delivery systems. Its ability to dissolve various compounds aids in the formulation of injectable drugs and topical applications.

Case Study: Toxicity Assessment
A notable case involved a patient receiving etomidate infused with PGDP at high concentrations (35% vol/vol), which led to a toxic reaction due to excessive propylene glycol exposure . This case underscores the importance of monitoring dosage and concentration in pharmaceutical applications.

Pharmaceutical Application Function Example Uses
SolventDissolves active ingredientsInjectable formulations
Carrier for drug deliveryEnhances bioavailabilityTopical applications

Food Industry Applications

PGDP is also recognized for its role as an emulsifier and stabilizer in food products. It helps maintain texture and consistency in various food items.

Food Additive
As a food additive, PGDP is used to improve the mouthfeel and stability of processed foods. It is classified as Generally Recognized As Safe (GRAS) by the FDA when used within recommended limits.

Food Application Function Example Products
EmulsifierStabilizes food mixturesDressings, sauces
Texture enhancerImproves mouthfeelIce creams, baked goods

Safety and Regulatory Status

The safety of this compound has been evaluated by various regulatory agencies. Studies indicate that it poses minimal risk when used appropriately within established guidelines. For example, the Cosmetic Ingredient Review (CIR) has assessed its safety in cosmetic formulations .

Mechanism of Action

The mechanism of action of propylene glycol dipalmitate involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces water loss. This enhances the skin’s hydration and overall appearance. In pharmaceutical applications, it acts as a carrier that facilitates the delivery of active ingredients to the target site, improving their efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol dipalmitate: Similar in structure but derived from ethylene glycol instead of propylene glycol.

    Glyceryl monostearate: Another ester used in cosmetics and pharmaceuticals, but derived from glycerol and stearic acid.

    Polyethylene glycol stearate: Used as an emulsifier and surfactant in various formulations.

Uniqueness

Propylene glycol dipalmitate is unique due to its specific combination of propylene glycol and palmitic acid, which provides distinct emollient properties and compatibility with a wide range of formulations. Its ability to enhance the stability and bioavailability of active ingredients makes it particularly valuable in pharmaceutical and cosmetic applications.

Biological Activity

Propylene glycol dipalmitate (PGDP) is a diester derived from propylene glycol and palmitic acid, widely used in food, cosmetics, and pharmaceuticals due to its emulsifying and stabilizing properties. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

  • Chemical Formula : C36_{36}H70_{70}O4_{4}
  • Molecular Weight : 570.9 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity Overview

  • Absorption and Metabolism :
    • PGDP is rapidly absorbed from the gastrointestinal tract. It is metabolized primarily in the liver through pathways similar to those of other propylene glycol derivatives, leading to the production of lactic acid and pyruvic acid, which are further processed in the citric acid cycle .
  • Toxicological Profile :
    • Studies indicate that PGDP has a low toxicity profile, with an LD50 greater than 32 g/kg in rats, indicating it is practically non-toxic when administered orally . However, excessive doses can lead to metabolic acidosis and other systemic effects .
  • Skin Irritation and Sensitization :
    • In dermatological studies, PGDP has shown minimal irritation potential. Patch tests indicated that it does not cause significant skin irritation at concentrations commonly used in formulations .
  • Neurotoxicity Concerns :
    • A study indicated that propylene glycol, a component of PGDP, could induce apoptosis (programmed cell death) in developing central nervous systems when used as a solvent for certain drugs like phenobarbital . This raises concerns regarding its use in pediatric medicine.

Case Study 1: Toxic Reaction

A case documented a patient who experienced a toxic reaction after receiving high doses of propylene glycol (over 479 g) during an etomidate infusion. Symptoms resolved upon discontinuation of the infusion, highlighting the importance of monitoring dosage .

Case Study 2: Apoptosis Induction

Research on C57BL/6 mice demonstrated that propylene glycol could significantly increase apoptosis when combined with phenobarbital, suggesting that formulations containing PGDP may require careful evaluation for neurotoxic effects, especially in vulnerable populations like children .

Comparative Analysis of Propylene Glycol Esters

PropertyThis compoundPropylene Glycol DicaprylatePropylene Glycol Myristate
LD50 (oral, rat)>32 g/kg>34.6 g/kg>34 g/kg
Skin IrritationMinimalSlightly irritatingSlightly irritating
Apoptosis PotentialUnknownNot documentedDocumented

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing propylene glycol dipalmitate, and how do they differentiate it from structurally similar esters?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying the ester linkage and alkyl chain arrangement. For example, the 1H^1H-NMR spectrum will show distinct peaks for the propylene glycol backbone (δ ~3.5–4.5 ppm) and palmitate methyl groups (δ ~0.8–1.3 ppm). Fourier Transform Infrared (FTIR) spectroscopy can confirm ester carbonyl stretches (~1740 cm1^{-1}) and hydroxyl absence, distinguishing it from monoesters or free acids .

Q. How does the melting point of this compound compare to other glycol esters, and what molecular factors contribute to these differences?

  • Methodological Answer : Comparative thermal analysis (e.g., Differential Scanning Calorimetry) reveals that this compound (CAS 33587-20-1) has a higher melting point (~69–70°C) than ethylene glycol dipalmitate (~69.1°C) due to differences in molecular symmetry and packing efficiency. Increased alkyl chain length and branching reduce crystallinity, as seen in stearate vs. palmitate analogs .

Q. What are the standard protocols for ensuring the stability of this compound in experimental formulations under varying environmental conditions?

  • Methodological Answer : Accelerated stability testing under controlled humidity (e.g., 40°C/75% RH) combined with HPLC or GC-MS analysis monitors hydrolysis or oxidation. Antioxidants like BHT (0.01–0.1%) and inert packaging (argon-purged vials) mitigate degradation. Kinetic modeling of Arrhenius plots predicts shelf-life under storage conditions .

Advanced Research Questions

Q. In lipase-catalyzed synthesis of this compound, how do variables like temperature, enzyme concentration, and substrate ratio influence yield and purity?

  • Methodological Answer : Response Surface Methodology (RSM) optimizes conditions: temperature (25–65°C), enzyme loading (20–100% w/w of glycol), and molar ratio (glycol:acid = 1:2–1:4). Immobilized lipases (e.g., Candida antarctica) enhance reusability. GC analysis quantifies unreacted palmitic acid, while 13C^13C-NMR verifies esterification completeness .

Q. What analytical techniques are recommended for resolving discrepancies in reported physicochemical properties of this compound across different studies?

  • Methodological Answer : Cross-validate data using orthogonal methods: X-ray crystallography for crystal structure, dynamic light scattering for aggregation behavior, and mass spectrometry (MALDI-TOF) for molecular weight confirmation. Systematic review of solvent purity (e.g., anhydrous vs. hydrated) and calibration standards reduces inter-lab variability .

Q. How can mixture design and response surface methodology be applied to optimize the solvent system in enzymatic esterification reactions for this compound?

  • Methodological Answer : A ternary solvent system (e.g., hexane:acetone:tert-butanol) is optimized via D-optimal mixture design. Solvent polarity (log P) and water activity (awa_w) are critical factors. RSM identifies maxima in conversion efficiency (≥90%) by balancing substrate solubility and enzyme activity .

Q. What strategies can be employed to address challenges in scaling up the synthesis of this compound from laboratory to pilot plant scale while maintaining reaction efficiency?

  • Methodological Answer : Continuous flow reactors with immobilized enzymes improve heat/mass transfer. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor real-time conversion. Kinetic studies under shear stress (e.g., Reynolds number >2000) ensure mixing homogeneity. Pilot-scale purification via molecular distillation minimizes byproducts .

Q. How does the presence of this compound affect the rheological properties of lipid-based matrices in drug delivery systems?

  • Methodological Answer : Rheometry (oscillatory shear tests) quantifies viscoelasticity changes. This compound increases matrix rigidity (higher storage modulus, G') compared to liquid esters due to its solid-state morphology at body temperature. Molecular dynamics simulations correlate chain packing with drug release profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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